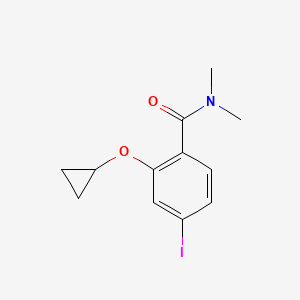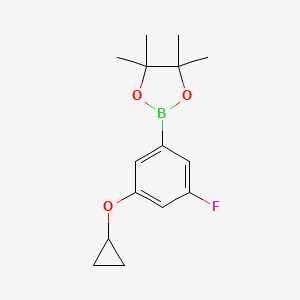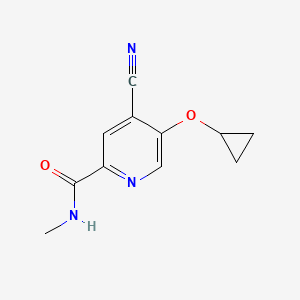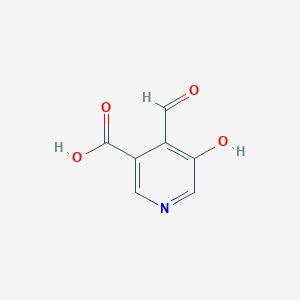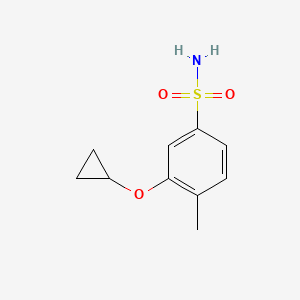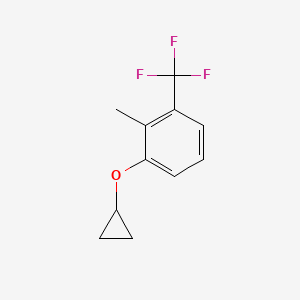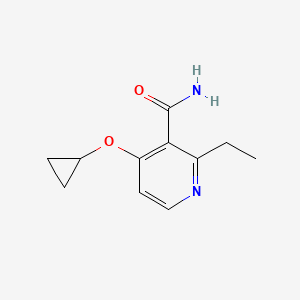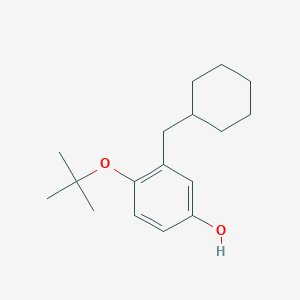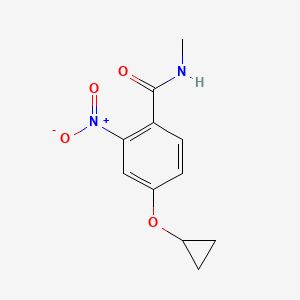
2-Ethyl-4-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(methylamino)phenol, also known as N-Methyltyramine, is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol and is characterized by the presence of an ethyl group and a methylamino group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of N-methyltyramine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
2-Ethyl-4-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter and its effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. It is known to act as a neurotransmitter, influencing the release and uptake of other neurotransmitters in the brain. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, affecting various physiological processes .
Comparaison Avec Des Composés Similaires
2-Ethyl-4-(methylamino)phenol can be compared with other similar compounds, such as:
Tyramine: A naturally occurring monoamine compound that acts as a neurotransmitter.
Dopamine: A neurotransmitter involved in reward and pleasure mechanisms in the brain.
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-ethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(10-2)4-5-9(7)11/h4-6,10-11H,3H2,1-2H3 |
Clé InChI |
YJRCHJFUCDTGAV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




